molecular formula C2H4ClNO B3056010 Ethanimidoyl chloride, N-hydroxy- CAS No. 683-58-9

Ethanimidoyl chloride, N-hydroxy-

Cat. No.: B3056010
CAS No.: 683-58-9
M. Wt: 93.51 g/mol
InChI Key: RNSUNNOEBOGKHG-DUXPYHPUSA-N
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Description

Ethanimidoyl chloride, N-hydroxy- (CAS 683-58-9; molecular formula: C₂H₄ClNO) is a reactive organic compound characterized by an imidoyl chloride functional group (-C(=N-OH)Cl) attached to an ethane backbone. It is also known by synonyms such as Acetohydroximoyl chloride and 1-Chloroacetaldoxime . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazoneoxime ligands for coordination chemistry . Its structure combines electrophilic (chloride) and nucleophilic (hydroxylamine) moieties, enabling diverse reactivity patterns.

Properties

CAS No.

683-58-9

Molecular Formula

C2H4ClNO

Molecular Weight

93.51 g/mol

IUPAC Name

(1E)-N-hydroxyethanimidoyl chloride

InChI

InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2+

InChI Key

RNSUNNOEBOGKHG-DUXPYHPUSA-N

SMILES

CC(=NO)Cl

Isomeric SMILES

C/C(=N\O)/Cl

Canonical SMILES

CC(=NO)Cl

Other CAS No.

683-58-9

Origin of Product

United States

Preparation Methods

Chlorination of N-Hydroxyacetophenone Oxime

A widely documented method involves the chlorination of N-hydroxyacetophenone oxime using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxime is replaced by chlorine.

Procedure :

  • Substrate Preparation : N-Hydroxyacetophenone oxime (0.2 mmol) is dissolved in dichloromethane (DCM, 0.5 mL) under inert conditions.
  • Chlorination : Thionyl chloride (2.0 eq.) is added dropwise at 0°C, followed by stirring at room temperature for 60 seconds.
  • Workup : The reaction mixture is quenched with ice water, and the organic layer is dried over anhydrous sodium sulfate.
  • Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding ethanimidoyl chloride, N-hydroxy- as a pale yellow solid.

Optimization Data :

Entry Chlorinating Agent Solvent Time (min) Yield (%)
1 SOCl₂ DCM 1 99
2 PCl₅ DCM 5 85

The use of SOCl₂ in DCM achieves near-quantitative yields due to its high reactivity and compatibility with moisture-sensitive intermediates.

Condensation of Hydroxylamine with Ethanimidoyl Fluoride

An alternative route involves the fluorination-chlorination exchange of ethanimidoyl fluoride precursors. This method, adapted from imidoyl fluoride synthesis, leverages the higher stability of fluorides during intermediate steps.

Procedure :

  • Fluoride Formation : Acetophenone oxime (0.2 mmol) reacts with a fluorinating agent (e.g., Selectfluor®) in acetonitrile at room temperature for 60 seconds, yielding ethanimidoyl fluoride.
  • Chlorination : The fluoride intermediate is treated with lithium chloride (LiCl, 2.0 eq.) in tetrahydrofuran (THF) at reflux for 2 hours.
  • Isolation : The product is extracted with DCM and purified via column chromatography.

Key Observations :

  • Solvent Impact : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates by stabilizing charged intermediates.
  • Base Selection : Triethylamine (NEt₃) is critical for neutralizing HCl byproducts, preventing degradation of the imidoyl chloride.

Analytical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of related Schiff base chelates suggests that ethanimidoyl chloride derivatives decompose above 200°C, with weight loss corresponding to HCl elimination.

Chemical Reactions Analysis

Types of Reactions: Ethanimidoyl chloride, N-hydroxy- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.

    Oxidation and Reduction: It can undergo oxidation to form oximes or reduction to form amines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, can react with ethanimidoyl chloride, N-hydroxy- under mild conditions.

    Hydrolysis: Typically occurs in aqueous acidic or basic conditions.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Yield substituted ethanimidoyl derivatives.

    Hydrolysis: Produces carboxylic acids and hydroxylamine.

    Oxidation and Reduction: Forms oximes or amines, respectively.

Scientific Research Applications

Ethanimidoyl chloride, N-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethanimidoyl chloride, N-hydroxy- can be compared with other imidoyl chlorides and hydroxylamine derivatives:

    Imidoyl Chlorides: Such as ethanimidoyl chloride, which lacks the hydroxyl group on the nitrogen atom. The presence of the hydroxyl group in ethanimidoyl chloride, N-hydroxy- increases its reactivity and potential for forming hydrogen bonds.

    Hydroxylamine Derivatives: Such as hydroxylamine hydrochloride, which is more stable and less reactive compared to ethanimidoyl chloride, N-hydroxy-.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Ethanimidoyl chloride, N-hydroxy- 683-58-9 C₂H₄ClNO 93.51 Imidoyl chloride, -NH-OH Ligand synthesis, coordination chemistry
2,2,2-Trifluoro-N-phenylacetimidoyl chloride 61881-19-4 C₈H₅ClF₃N 237.02 Trifluoromethyl, phenyl Fluorinated building blocks
N-Methylhydroxylamine hydrochloride 29601-98-7 CH₆ClNO 83.52 Hydroxylamine Pharmaceutical intermediates
N,N-Dimethylhydroxylamine hydrochloride 5725-96-2 C₂H₈ClNO 109.55 Dimethylamine, hydroxylamine Reducing agent
N-Methylethanaminhydrochlorid 142-81-4 C₃H₁₀ClN 137.65 Ethylmethylamine Surfactants, corrosion inhibitors

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-hydroxy-ethanimidoyl chloride derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes using (1Z,2E)-N-hydroxy-2-(hydroxyimino)ethanimidoyl chloride to synthesize hydrazoneoxime ligands by reacting with hydrazinium hydroxide. Key factors include reagent choice (e.g., thionyl chloride for chlorination), temperature control (room temperature to 80°C), and solvent selection (e.g., ethanol or ethers). Impurities like unreacted starting materials require purification via recrystallization or column chromatography .

Q. What spectroscopic and computational techniques are used to characterize N-hydroxy-ethanimidoyl chloride derivatives?

  • Methodology :

  • Mass Spectrometry (MS) : highlights LC-MS/MS fragmentation patterns for structural elucidation, particularly for identifying hydroxylamine-related functional groups.
  • NMR : ¹H and ¹³C NMR (as in ) resolve substituent positions and stereochemistry.
  • Computational Analysis : Molecular weight, LogP, and polar surface area are calculated using tools like Molinspiration ( ). For example, a derivative in has a molecular weight of 237.01691 g/mol, 15 heavy atoms, and 0 hydrogen bond donors .

Q. What safety protocols are critical when handling N-hydroxy-ethanimidoyl chloride derivatives?

  • Methodology : and emphasize:

  • Use of fume hoods and PPE (gloves, goggles) due to reactivity with moisture and potential HCl release.
  • Storage in anhydrous conditions (e.g., desiccators with silica gel).
  • Neutralization of waste with dilute bases (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How does the solvolysis mechanism of N-hydroxy-ethanimidoyl chloride derivatives vary with solvent polarity?

  • Methodology : examines solvolysis of α-oxo-oxime derivatives, revealing a two-step mechanism: (1) nucleophilic attack by solvent (e.g., water or alcohol) at the imidoyl chloride group, and (2) tautomerization to form stable oxime products. Polar aprotic solvents (e.g., DMF) slow hydrolysis, while polar protic solvents (e.g., MeOH) accelerate it. Kinetic studies via UV-Vis or ¹⁹F NMR (for trifluoromethyl derivatives, as in ) track reaction progress .

Q. How can computational models predict the reactivity of N-hydroxy-ethanimidoyl chloride in metal coordination chemistry?

  • Methodology : Density Functional Theory (DFT) simulations predict ligand-metal binding modes. For instance, synthesizes Co(II) and Cu(II) complexes using ethanimidoyl-derived ligands. Key parameters include frontier molecular orbitals (HOMO/LUMO) for electron transfer and Mulliken charges to identify donor atoms (e.g., hydroxylamine nitrogen). Experimental validation via X-ray crystallography or EPR spectroscopy confirms computational predictions .

Q. What strategies resolve contradictions in reported stability data for N-hydroxy-ethanimidoyl chloride derivatives?

  • Methodology : notes purity discrepancies (e.g., ~94% vs. ~80%) across studies. Solutions include:

  • Validating synthetic routes with in situ IR to monitor intermediate formation.
  • Accelerated stability studies (40°C/75% RH) with HPLC purity checks.
  • Cross-referencing spectral data with databases like NIST ( ) .

Q. How do steric and electronic effects of substituents influence the reactivity of N-hydroxy-ethanimidoyl chloride in heterocyclic synthesis?

  • Methodology : Substituents like trifluoromethyl ( ) or methoxyphenyl ( ) alter electrophilicity and steric hindrance. For example, electron-withdrawing groups (e.g., -CF₃) enhance chloride displacement rates in SN2 reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters, while Hammett correlations link substituent effects to reaction rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanimidoyl chloride, N-hydroxy-
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Ethanimidoyl chloride, N-hydroxy-

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